N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-(dimethylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-(dimethylamino)benzamide is a useful research compound. Its molecular formula is C20H19N5OS and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.13103142 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-(dimethylamino)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes available data on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Property | Value |
---|---|
Chemical Formula | C₁₁H₁₀N₄S |
Molecular Weight | 230.29 g/mol |
IUPAC Name | This compound |
PubChem CID | 2311153 |
Appearance | Powder |
Boiling Point | 465.7°C |
Antiproliferative Effects
Research indicates that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of pyrazole can reduce mTORC1 activity and modulate autophagy, which is crucial for cancer cell survival under stress conditions .
Key Findings:
- Cell Lines Tested: MIA PaCa-2 (pancreatic cancer), among others.
- Mechanism of Action: Inhibition of mTORC1 leads to increased autophagy at basal levels while disrupting autophagic flux under nutrient-replete conditions.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the pyrazole and benzamide structures significantly influence biological activity. For example:
- Dimethylamino Group: Enhances solubility and possibly bioavailability.
- Benzothiazole Moiety: Contributes to the compound's interaction with biological targets, enhancing its anticancer properties.
Study 1: Anticancer Activity in MIA PaCa-2 Cells
In a study assessing the effects of similar compounds on MIA PaCa-2 cells:
- Concentration: Compounds were tested at concentrations ranging from 0.1 μM to 10 μM.
- Results: Compounds showed submicromolar antiproliferative activity with a notable reduction in mTORC1 reactivation after starvation/refeed cycles.
Study 2: Autophagy Modulation
Another investigation focused on the modulation of autophagy:
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-13-12-18(22-19(26)14-8-10-15(11-9-14)24(2)3)25(23-13)20-21-16-6-4-5-7-17(16)27-20/h4-12H,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPHFAQTNPJNIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)N(C)C)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.